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Compound of Interest

Compound Name: 4-Bromoaniline

Cat. No.: B143363 Get Quote

A detailed spectroscopic comparison of the ortho (2-bromoaniline), meta (3-bromoaniline), and

para (4-bromoaniline) isomers of bromoaniline reveals distinct differences in their spectral

properties, arising from the varied positions of the bromine and amino substituents on the

benzene ring. This guide provides a comprehensive analysis of their UV-Vis, IR, ¹H NMR, ¹³C

NMR, and mass spectra, supported by experimental data and protocols for researchers,

scientists, and professionals in drug development.

Data Presentation
The quantitative spectroscopic data for the three bromoaniline isomers are summarized in the

tables below for ease of comparison.

Table 1: UV-Vis Spectroscopic Data
Isomer λmax 1 (nm) λmax 2 (nm) Solvent

ortho-Bromoaniline ~235-240 ~285-290 Ethanol

meta-Bromoaniline ~230-235 ~280-285 Ethanol

para-Bromoaniline 245 296.5 Alcohol[1]

Note: Exact values for ortho and meta isomers can vary slightly based on solvent and

concentration. The provided values are based on typical shifts observed for substituted

anilines.
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Table 2: Key IR Absorption Bands (cm⁻¹)

Isomer N-H Stretch C-N Stretch
C-Br
Stretch

Aromatic C-
H Stretch

C=C
Aromatic
Stretch

ortho-

Bromoaniline
~3400, 3300 ~1300 ~650 >3000 ~1600, 1500

meta-

Bromoaniline
~3400, 3300 ~1300 ~670 >3000 ~1600, 1500

para-

Bromoaniline
~3400, 3300 ~1300 ~690 >3000 ~1600, 1500

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Isomer Aromatic Protons (ppm) NH₂ Proton (ppm)

ortho-Bromoaniline
7.39 (d), 7.08 (t), 6.73 (d), 6.61

(t)[2][3]
~4.01[2][3]

meta-Bromoaniline
7.01-6.96 (t), 6.86-6.80 (m),

6.57 (d)[4]
~3.67[4]

para-Bromoaniline 7.26 (d), 6.59 (d) ~3.69

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Isomer C-NH₂ C-Br

Other Aromatic
Carbons

ortho-Bromoaniline ~144 ~109 ~132, 128, 119, 115

meta-Bromoaniline ~148 ~123 ~130, 122, 118, 114

para-Bromoaniline 145.41 110.22 132.02, 116.72

Table 5: Mass Spectrometry Key Fragments (m/z)
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Isomer
Molecular Ion
[M]⁺

[M+2]⁺ [M-HCN]⁺ [M-Br]⁺

ortho-

Bromoaniline
171 173 144 92

meta-

Bromoaniline
171 173 144 92

para-

Bromoaniline
171 173 144 92

Note: The presence of bromine results in a characteristic [M+2]⁺ peak of nearly equal intensity

to the molecular ion peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the bromoaniline isomer in a UV-grade

solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. A typical concentration is in the

range of 10⁻⁴ to 10⁻⁵ M.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum with the solvent-filled cuvette in both the sample and

reference beams.

Place the sample cuvette in the sample beam and record the absorption spectrum over a

wavelength range of 200-400 nm.

Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
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Sample Preparation:

For solid samples, the KBr pellet method is common. Mix a small amount of the sample

with dry potassium bromide (KBr) and press it into a thin, transparent disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the KBr pellet/salt

plate.

Place the sample in the spectrometer and record the IR spectrum, typically in the range of

4000-400 cm⁻¹.

Identify the characteristic absorption bands for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the bromoaniline isomer in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient

number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay may be necessary due

to the low natural abundance of ¹³C.
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Process the spectra (Fourier transform, phase correction, and baseline correction) and

reference the chemical shifts to TMS.

Mass Spectrometry (MS)
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, direct injection or gas chromatography (GC) coupling can be used.

For less volatile samples, techniques like electrospray ionization (ESI) may be employed

after dissolving the sample in a suitable solvent.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron

ionization - EI for GC-MS).

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Identify the molecular ion peak and the characteristic isotopic pattern for bromine ([M]⁺

and [M+2]⁺).

Analyze the fragmentation pattern to identify key fragment ions. The loss of HCN from the

aniline ion is a common fragmentation pathway for aromatic amines.

Visualization of Isomeric Relationships
The structural relationship between the ortho, meta, and para bromoaniline isomers is depicted

in the following diagram.

Caption: Structural relationship of ortho, meta, and para bromoaniline isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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